S-Adenosyl-L-methionine tribenzenesulfonate salt
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Overview
Description
S-Adenosyl-L-methionine tribenzenesulfonate salt is a derivative of S-Adenosyl-L-methionine, a naturally occurring compound found in all living cells. It plays a crucial role in various biological processes, including methylation, transsulfuration, and polyamine synthesis. This compound is often used in scientific research due to its involvement in numerous biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-L-methionine tribenzenesulfonate salt typically involves the reaction of S-Adenosyl-L-methionine with tribenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve steps such as purification and crystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound often utilizes microbial fermentation. Strains of Saccharomyces cerevisiae or Pichia pastoris are genetically engineered to overproduce S-Adenosyl-L-methionine, which is then reacted with tribenzenesulfonic acid to form the salt. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
S-Adenosyl-L-methionine tribenzenesulfonate salt undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in numerous methylation reactions.
Transsulfuration: It participates in the transsulfuration pathway, leading to the production of glutathione.
Polyamine Synthesis: It is involved in the synthesis of polyamines, which are essential for cell growth and differentiation
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyltransferases, adenosyltransferases, and various cofactors. The reactions are typically carried out under physiological conditions, with specific pH and temperature requirements to ensure optimal enzyme activity .
Major Products
The major products formed from reactions involving this compound include methylated biomolecules, glutathione, and polyamines. These products play vital roles in cellular functions and metabolic pathways .
Scientific Research Applications
S-Adenosyl-L-methionine tribenzenesulfonate salt has a wide range of applications in scientific research:
Chemistry: It is used as a methyl donor in synthetic chemistry to modify various substrates.
Biology: It plays a role in gene expression regulation through DNA and RNA methylation.
Medicine: It is investigated for its potential therapeutic effects in treating liver disorders, depression, osteoarthritis, and other conditions.
Industry: It is used in the production of pharmaceuticals and as a supplement in animal feed to enhance growth and health .
Mechanism of Action
S-Adenosyl-L-methionine tribenzenesulfonate salt exerts its effects primarily through its role as a methyl donorThis process is catalyzed by methyltransferases and is essential for regulating gene expression, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
S-Adenosyl-L-methionine: The parent compound, involved in similar biochemical processes.
S-Adenosyl-L-homocysteine: A byproduct of methylation reactions, which can inhibit methyltransferases.
S-Adenosyl-L-methionine disulfate tosylate: Another derivative with similar applications but different solubility and stability properties
Uniqueness
S-Adenosyl-L-methionine tribenzenesulfonate salt is unique due to its enhanced stability and solubility compared to other derivatives. This makes it particularly useful in industrial applications and research settings where these properties are crucial .
Properties
Molecular Formula |
C33H40N6O14S4 |
---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;benzenesulfonate;benzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.3C6H6O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*7-10(8,9)6-4-2-1-3-5-6/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-5H,(H,7,8,9)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |
InChI Key |
UGGXSTNSAZMNNU-XQVUROGGSA-N |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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